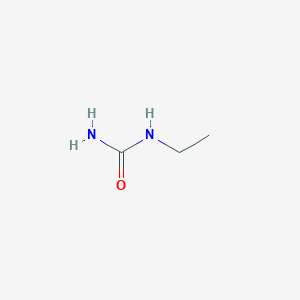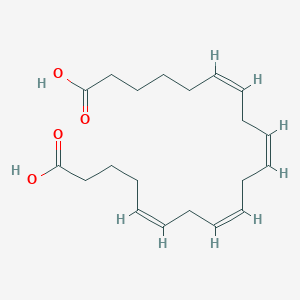
Ethylurea
描述
Ethylurea, also known as N-ethylurea, is an organic compound with the molecular formula C3H8N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless solid that is soluble in water and various organic solvents. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals .
作用机制
Target of Action
Ethylurea, like other alkylated urea derivatives, has been found to have wide applications as a starting material for the production of many drugs . .
Mode of Action
It’s known that the nature of the intermolecular interactions between this compound and water molecules has been investigated using topological analyses . This suggests that this compound may interact with its targets through hydrogen bonding, which could result in changes to the target’s function or structure .
Biochemical Pathways
This compound is a derivative of urea, and urea derivatives are known to play roles in various biochemical pathways .
Pharmacokinetics
It’s known that the introduction of water molecules into the this compound crystal was proved by ir spectroscopy . This suggests that water molecules may play a role in the bioavailability of this compound.
Result of Action
It’s known that this compound has wide applications as a starting material for the production of many drugs , suggesting that it may have various effects depending on the specific drug and its mechanism of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water molecules has been shown to affect the structure of this compound crystals . This suggests that environmental conditions, such as humidity, could potentially influence the action and stability of this compound.
生化分析
Biochemical Properties
The nature of the intermolecular interactions between Ethylurea and water molecules has been studied using topological analyses
Cellular Effects
Research on the cellular effects of this compound is limited. Studies have shown that related compounds, such as N-nitroso-N-ethylurea, can activate major checkpoint signaling kinases, leading to DNA damage . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can form intermolecular interactions with water molecules
Temporal Effects in Laboratory Settings
It is known that related compounds can activate cellular responses in a temporally controlled manner
准备方法
Synthetic Routes and Reaction Conditions: Ethylurea can be synthesized through the reaction of ethylamine with urea. The process involves adding toluene and urea to a reaction kettle, covering and sealing it, and then heating to a specific temperature. Ethylamine is then introduced, and the mixture is stirred for about 0.5 hours. After cooling to 40-50°C, the mixture is further cooled to 0-5°C to induce crystallization. The resulting product is filtered and dried to obtain white scaly crystals of this compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of toluene as a solvent helps in controlling the reaction temperature and facilitates the crystallization process .
化学反应分析
Types of Reactions: Ethylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced to form ethylamine and other related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethylcarbamate, while reduction can produce ethylamine .
科学研究应用
Ethylurea has a wide range of applications in scientific research:
相似化合物的比较
- Methylurea
- Propylurea
- Dimthis compound
- Dithis compound
This compound’s unique properties and versatility make it an important compound in various fields of research and industry.
属性
IUPAC Name |
ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
| Record name | N-Ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
| Record name | Polyurethane foam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-52-5 | |
| Record name | Ethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethylurea?
A1: this compound has the molecular formula C3H8N2O and a molecular weight of 88.12 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies have utilized various spectroscopic techniques to characterize this compound. For example, electron spin resonance (ESR) was used to investigate radiation damage in single crystals of this compound, revealing information about the trapped radicals formed. [] Infrared (IR) spectroscopy was employed to study this compound crystalline hydrates, demonstrating the presence of specific absorption bands associated with water molecules in the crystal structure. []
Q3: How does the molecular structure of this compound compare to other alkylated ureas in terms of its impact on water dynamics?
A3: While 1,3-dimthis compound (1,3-DMU) and 1,1-dimthis compound (1,1-DMU) enhance water hydrogen-bond heterogeneity and slow down their fluctuation dynamics, this compound exhibits a much weaker effect, similar to 1,1-DMU. Notably, this compound only weakly impedes the rotational dynamics of water molecules, unlike 1,3-DMU. This difference is attributed to the variations in excluded volume effects and self-aggregation among these alkylated ureas. []
Q4: How does this compound affect the stability of proteins in solution?
A4: Studies have shown that this compound can impact protein stability. For example, it can decrease the thermal stability of ribonuclease A (RNase A) in a concentration-dependent manner. [] Additionally, in solutions of beta-lactoglobulin, this compound at higher concentrations leads to preferential binding of water molecules to the protein, potentially impacting its conformation and stability. []
Q5: How does this compound impact the stability and dissolution of isotactic poly(2-hydroxyethyl methacrylate) (PHEMA) in aqueous solutions?
A5: The addition of this compound to aqueous solutions of isotactic PHEMA disrupts the polymer's compact random coil structure, likely due to the urea's influence on water structure and potential hydrophobic interactions with the polymer. []
Q6: Is this compound carcinogenic?
A6: While this compound itself is not a potent carcinogen, studies have shown that it can be nitrosated in vivo to form N-nitroso-N-ethylurea (ENU), a known carcinogen. [] Co-administration of this compound and sodium nitrite to hamsters resulted in the development of various tumors, supporting the in vivo formation and carcinogenic potential of ENU. []
Q7: What types of tumors are induced by the co-administration of this compound and sodium nitrite?
A7: The combination of this compound and sodium nitrite has been linked to various tumors in hamsters, including vascular tumors in the spleen and liver, papillomas of the forestomach and vagina, ovarian tumors, and neurogenic tumors in the peripheral nervous system. []
Q8: How does this compound affect collagen fibrillogenesis?
A8: this compound, known to weaken hydrophobic interactions, affects collagen fibrillogenesis by decreasing both the extent and rate of fibril formation in vitro. This inhibitory effect is more pronounced in enzyme-digested collagen compared to intact collagen. []
Q9: Can this compound be used to prevent encrustation on medical devices?
A9: Research suggests that this compound, acting as a urease substrate, can significantly reduce encrustation on ureteral stents in an in vitro model. This finding suggests its potential application in preventing medical device-related encrustation. []
Q10: How does this compound compare to other urease inhibitors in preventing medical device encrustation?
A10: Similar to the urease inhibitor acetohydroxamic acid, this compound and mthis compound effectively reduce encrustation on biomaterials in an in vitro model, indicating their potential as alternative agents for preventing encrustation on medical devices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















